Synthetic Total Yield: Patented Condensation-First Route Achieves 89.2% vs. 72.8% and <50% for Prior Art Routes
Patent CN101985427B reports a novel condensation-first-then-etherification synthetic route for the target compound achieving a total reaction yield of 89.2% [1]. This is directly compared against two prior art methods within the same patent document: the etherification-first route reported in Synthetic Communications (2010, 40:992–997) yielding 72.8%, and the pyrocatechol-based route reported in Tongji University Journal (2007) yielding below 50% [1]. The patented method eliminates intermediate isolation, reducing step count, processing time, and material losses while improving overall atom economy.
| Evidence Dimension | Total synthetic reaction yield for 2-(3-ethoxyl-4-n-decyloxy anilino) diethyl methylenemalonate |
|---|---|
| Target Compound Data | 89.2% (condensation-first route, CN101985427B) |
| Comparator Or Baseline | Comparator 1: 72.8% (etherification-first route, Synthetic Communications 2010). Comparator 2: <50% (pyrocatechol route, Tongji University Journal 2007). |
| Quantified Difference | +16.4 percentage points over Comparator 1; >+39 percentage points over Comparator 2 |
| Conditions | Condensation of 4-hydroxy-5-ethoxyaniline with ethoxymethylene diethyl malonate (EMME) at 60–100°C, followed by etherification with halo-n-decane at 80–130°C in DMF/DMSO with alkali carbonate acid-binding agent; intermediate not isolated. |
Why This Matters
For procurement decisions in decoquinate API manufacturing, adopting the condensation-first route with this intermediate enables a 16–39+ percentage point yield improvement, directly translating to lower cost-of-goods and reduced waste generation at industrial scale.
- [1] CN101985427B. Novel synthesis method for 2-(3-ethoxyl-4-n-decyloxy anilino) diethyl methylenemalonate. Published 2010. Total yield 89.2% vs. prior art 72.8% (Synthetic Communications 2010) and <50% (Tongji University Journal 2007). View Source
